2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole
Description
2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom. The compound also features a bromo-substituted phenyl group and a methylsulfanylmethyl group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
2-[(4-bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-8-5-10(3-4-11(8)13)6-17-7-12-15-14-9(2)16-12/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVAECULLKUCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSCC2=NN=C(O2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the 4-bromo-3-methylphenylmethylsulfanyl intermediate: This step involves the reaction of 4-bromo-3-methylbenzyl chloride with sodium sulfide to form the corresponding sulfide.
Cyclization to form the oxadiazole ring: The intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed.
Major Products
Substitution products: Depending on the nucleophile, products can include azides, nitriles, and amines.
Oxidation products: Sulfoxides and sulfones are common oxidation products.
Cyclization products: Larger heterocyclic compounds can be formed through cyclization reactions.
Scientific Research Applications
2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Similar in structure but lacks the oxadiazole ring.
4-Bromo-3-methylphenol: Contains a hydroxyl group instead of the oxadiazole ring.
2-(4-Bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole: Similar in structure but has an oxazole ring instead of an oxadiazole ring.
Uniqueness
2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the bromo-substituted phenyl group and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
